molecular formula C23H19N3 B4739027 N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine

N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine

Cat. No. B4739027
M. Wt: 337.4 g/mol
InChI Key: FWIUEOUHFIMKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyrimidine-based compound that exhibits a unique molecular structure, making it an ideal candidate for research in the field of chemistry, biochemistry, and pharmacology.

Mechanism of Action

MPA acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, MPA disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. This mechanism of action makes MPA a potential candidate for the treatment of various diseases, including cancer.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make MPA a potential candidate for the treatment of cancer, as well as other diseases that involve abnormal cell growth and division.

Advantages and Limitations for Lab Experiments

MPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MPA also has some limitations, including its relatively low potency and selectivity for DHFR. These limitations make it challenging to use MPA as a therapeutic agent in vivo.

Future Directions

There are several future directions for research on MPA, including the development of more potent and selective inhibitors of DHFR, the investigation of the effects of MPA on other biochemical pathways, and the exploration of MPA's potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine is a chemical compound that has significant potential for research in various fields, including chemistry, biochemistry, and pharmacology. Its unique molecular structure, mechanism of action, and biochemical and physiological effects make it an ideal candidate for further investigation. Future research on MPA could lead to the development of new therapeutic agents and the advancement of various fields of science.

Scientific Research Applications

MPA has been extensively studied for its potential applications in various fields, including chemistry, biochemistry, and pharmacology. In chemistry, MPA has been used as a building block for the synthesis of various organic compounds. In biochemistry, MPA has been studied for its mechanism of action and its effects on biochemical and physiological processes. In pharmacology, MPA has been studied for its potential therapeutic applications.

properties

IUPAC Name

N-(2-methylphenyl)-2,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3/c1-17-10-8-9-15-20(17)24-22-16-21(18-11-4-2-5-12-18)25-23(26-22)19-13-6-3-7-14-19/h2-16H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIUEOUHFIMKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2,6-diphenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.